molecular formula C9H18O2 B8547784 2-Methylhexan-2-yl acetate

2-Methylhexan-2-yl acetate

Cat. No.: B8547784
M. Wt: 158.24 g/mol
InChI Key: SCNVLZSMMLCCOH-UHFFFAOYSA-N
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Description

2-Methylhexan-2-yl acetate is a branched-chain acetate ester characterized by a hexyl backbone with a methyl group at the second carbon of the acetate moiety. Branched esters like this typically exhibit lower boiling points and higher volatility compared to linear isomers due to reduced molecular surface area and weaker intermolecular forces .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methylhexan-2-yl acetate

InChI

InChI=1S/C9H18O2/c1-5-6-7-9(3,4)11-8(2)10/h5-7H2,1-4H3

InChI Key

SCNVLZSMMLCCOH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and inferred properties of 2-Methylhexan-2-yl acetate and related compounds:

Compound Structure Molecular Formula Functional Groups Key Inferred Properties Applications
This compound Branched hexyl chain, acetate ester C₉H₁₈O₂ Ester Lower boiling point, moderate solubility Solvents, fragrances
Hexyl acetate Linear hexyl chain C₈H₁₆O₂ Ester Higher boiling point, good solubility Paints, coatings, flavoring agents
2-Ethylhexyl acetate Branched ethylhexyl chain C₁₀H₂₀O₂ Ester Low volatility, high stability Plasticizers, adhesives
Cyclohexyl acetate Cyclohexyl ring C₈H₁₄O₂ Ester, cyclic structure Higher melting point, lower solubility Perfumes, resins
2-Methylcyclohexyl acetate Methyl-substituted cyclohexane C₉H₁₆O₂ Ester, cyclic + branched Moderate volatility, hydrophobic Industrial solvents
2-Methoxy-1-methylethyl acetate Ether + ester groups C₆H₁₂O₃ Ester, ether High polarity, miscible with polar solvents Chemical synthesis, pharmaceuticals

Key Comparisons

Boiling Points and Volatility
  • Branching Effects : this compound (branched) likely has a lower boiling point than linear hexyl acetate due to reduced van der Waals interactions .
  • Cyclic vs. Acyclic : Cyclohexyl acetate’s rigid ring structure increases melting point but reduces volatility compared to acyclic analogs .
Solubility and Reactivity
  • Polarity : 2-Methoxy-1-methylethyl acetate, with an ether group, exhibits higher polarity and water solubility than purely hydrocarbon-based esters .
  • Hydrophobicity: Branched and cyclic esters (e.g., 2-Methylcyclohexyl acetate) are more hydrophobic, making them suitable for non-polar applications .

Q & A

Q. Table 1: Example Reaction Conditions for Ester Synthesis

ParameterConditionReference
CatalystH₂SO₄ (5% w/w)
Temperature110–120°C (reflux)
Reaction Time4–6 hours
Purification MethodVacuum distillation (40–50°C, 10 mmHg)

Basic: How should researchers safely handle this compound in the laboratory?

Methodological Answer:
Safety protocols for handling esters like this compound include:

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves (tested to EN 374 standards) and chemical-resistant lab coats .
    • Use safety goggles and face shields to prevent eye contact .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains or waterways .
  • Storage : Store in airtight containers away from oxidizers and heat sources at temperatures <25°C .

Basic: What analytical techniques are effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to the acetate group (δ 2.0–2.1 ppm for methyl groups) and the ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Use a polar capillary column (e.g., DB-WAX) to resolve isomers. Monitor for fragments at m/z 43 (CH₃CO⁺) and 61 (CH₃COO⁻) .
  • Infrared (IR) Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:
Discrepancies in data (e.g., boiling points, solubility) may arise from impurities or methodological differences. Strategies include:

  • Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting points vs. capillary methods) .
  • Standardized Protocols : Adopt IUPAC guidelines for measuring properties like density and refractive index .
  • Peer Review : Replicate experiments in independent labs to verify reproducibility .

Advanced: What experimental strategies assess the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability :
    • Conduct accelerated aging studies at 40°C, 60°C, and 80°C. Monitor degradation via HPLC with UV detection (λ = 210 nm) .
  • pH Stability :
    • Expose the compound to buffers (pH 2–12) and analyze ester hydrolysis via titrimetry or NMR .
  • Light Sensitivity :
    • Store samples under UV light (254 nm) and track photodegradation products using GC-MS .

Advanced: How can computational tools predict the reactivity of this compound in complex systems?

Methodological Answer:

  • Molecular Modeling :
    • Use density functional theory (DFT) to calculate bond dissociation energies and identify reactive sites (e.g., ester carbonyl) .
  • Solvent Interaction Simulations :
    • Apply COSMO-RS models to predict solubility parameters in polar vs. nonpolar solvents .
  • Reaction Pathway Analysis :
    • Simulate ester hydrolysis mechanisms using software like Gaussian or ORCA to compare with experimental kinetics .

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